Crizotinib-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crizotinib-d5 is a deuterated form of Crizotinib, an anti-cancer medication primarily used for the treatment of non-small cell lung carcinoma (NSCLC). Crizotinib inhibits the c-Met/Hepatocyte growth factor receptor (HGFR) tyrosine kinase, which is involved in the oncogenesis of various malignant neoplasms. It also acts as an anaplastic lymphoma kinase (ALK) and ROS1 (c-ros oncogene 1) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Crizotinib-d5 involves the incorporation of deuterium atoms into the Crizotinib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the use of deuterated solvents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as deuterium exchange, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Crizotinib-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Crizotinib-d5 is widely used in scientific research due to its deuterated nature, which provides enhanced stability and metabolic properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Crizotinib in biological samples.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various cancers, including NSCLC and anaplastic large cell lymphoma.
Industry: Utilized in the development of new pharmaceuticals and drug delivery systems
Mechanism of Action
Crizotinib-d5 exerts its effects by inhibiting receptor tyrosine kinases, including ALK, HGFR, ROS1, and Recepteur d’Origine Nantais (RON). These kinases play crucial roles in cell proliferation, survival, and migration. By competitively binding within the ATP-binding pocket of these kinases, this compound prevents their activation and subsequent signaling, leading to the inhibition of tumor growth and metastasis .
Comparison with Similar Compounds
Crizotinib-d5 is compared with other similar compounds such as:
Alectinib: A second-generation ALK inhibitor with improved efficacy and safety profile.
Ceritinib: Another ALK inhibitor used for the treatment of ALK-positive NSCLC.
Brigatinib: Known for its effectiveness against ALK mutations resistant to Crizotinib.
Lorlatinib: A third-generation ALK inhibitor with superior central nervous system penetration.
This compound is unique due to its deuterated nature, which provides enhanced metabolic stability and reduced side effects compared to its non-deuterated counterpart .
Properties
CAS No. |
1395950-48-7 |
---|---|
Molecular Formula |
C21H22Cl2FN5O |
Molecular Weight |
450.339 |
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C21H22Cl2FN5O/c1-12(19-15(22)2-3-16(24)20(19)23)30-18-5-4-17(28-21(18)25)13-10-27-29(11-13)14-6-8-26-9-7-14/h2-5,10-12,14,26H,6-9H2,1H3,(H2,25,28)/t12-/m1/s1 |
InChI Key |
ZSDTZQWYOPVQMX-GFCCVEGCSA-N |
SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=C(C=C2)C3=CN(N=C3)C4CCNCC4)N |
Synonyms |
3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl-d4)-1H-pyrazol-4-yl]-2-pyridinamine-d5; (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl-d4)-1H-pyrazol-4-yl]pyridin-2-ylamine-d5; PF 02341066-d5; PF 2341066-d5; [3- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.